2-Hexylpyridine
Overview
Description
2-Hexylpyridine is an organic compound belonging to the class of pyridines, characterized by a pyridine ring substituted with a hexyl group at the second position. Its molecular formula is C11H17N, and it has a molecular weight of 163.2594 g/mol . This compound is known for its unique chemical properties and applications in various fields.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Hexylpyridine are not well-studied. It is known that pyridines, the class of compounds to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules. These interactions often involve the nitrogen atom in the pyridine ring, which can form hydrogen bonds and coordinate with metal ions .
Cellular Effects
It is known that pyridines can influence cell function through their interactions with various biomolecules .
Molecular Mechanism
Pyridines are known to interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
Pyridines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with hexylmagnesium chloride (Grignard reagent) under controlled conditions . Another method includes the hydrogenation of a mixture of hexanone and pyridine in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale hydrogenation processes. The reactants, hexanone and pyridine, are subjected to hydrogen gas in the presence of a suitable catalyst at elevated temperatures and pressures to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Hexylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into hexyl-substituted piperidines.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Hexyl-substituted piperidines.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
2-Hexylpyridine has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: It serves as a flavoring agent in food science due to its unique taste and odor properties.
Medicine: Research is ongoing to explore its potential pharmacological properties.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of 2-hexylpyridine involves its interaction with various molecular targets. As a ligand, it can coordinate with metal ions, influencing catalytic activities in chemical reactions. Its biological activity as a flavoring agent is attributed to its ability to interact with taste receptors, enhancing the sensory properties of food products .
Comparison with Similar Compounds
2-Methylpyridine: Similar structure but with a methyl group instead of a hexyl group.
2-Ethylpyridine: Contains an ethyl group at the second position.
2-Propylpyridine: Substituted with a propyl group.
Uniqueness: 2-Hexylpyridine is unique due to its longer alkyl chain, which imparts distinct chemical and physical properties compared to its shorter-chain analogs. This longer chain influences its solubility, boiling point, and reactivity, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
2-hexylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-3-4-5-8-11-9-6-7-10-12-11/h6-7,9-10H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLJDTKLZIMONR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150207 | |
Record name | Pyridine, 2-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-69-7 | |
Record name | 2-Hexylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1129-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-hexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hexylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HEXYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64D57S7HGV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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